2-Ethylbenzofuran is an alkylated aromatic oxygen heterocycle, recognized as a key structural motif and synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Belonging to the benzofuran class, its primary procurement value lies in the specific reactivity and physical properties conferred by the 2-position ethyl group, which distinguishes it from the parent compound, benzofuran, and other simple analogs. Key baseline properties relevant to material handling and process design include a boiling point of approximately 210-218°C and good solubility in common organic solvents like ethyl acetate and chloroform.
Substituting 2-Ethylbenzofuran with its parent compound, benzofuran, or its closest analog, 2-methylbenzofuran, often leads to process and application failure. The ethyl group at the 2-position is not merely a passive structural change; it fundamentally alters physical properties critical for process control, such as a significantly higher boiling point, which impacts distillation and purification protocols. Furthermore, it blocks the most reactive site on the benzofuran core, redirecting subsequent chemical transformations to other positions—a critical feature for achieving specific isomers in multi-step syntheses. In applications like fragrance formulation, the distinct aromatic profile of 2-Ethylbenzofuran is non-fungible with the different notes of its analogs, making direct substitution impractical.
2-Ethylbenzofuran has a boiling point of approximately 210-218°C, which is substantially higher than that of its common substitutes, 2-methylbenzofuran (~197-198°C) and the parent compound benzofuran (~173-175°C). This significant difference in volatility simplifies purification via distillation, allowing for more efficient separation from lower-boiling starting materials or side-products.
| Evidence Dimension | Normal Boiling Point (°C) |
| Target Compound Data | 210-218 |
| Comparator Or Baseline | Benzofuran: 173-175; 2-Methylbenzofuran: 197-198 |
| Quantified Difference | ~15-20°C higher than 2-Methylbenzofuran; ~35-43°C higher than Benzofuran |
| Conditions | Atmospheric pressure (760 mmHg) |
This wide boiling point window reduces co-distillation risk, potentially improving final product purity and simplifying process scale-up.
In benzofuran chemistry, the C2-position is often the most reactive site for electrophilic substitution or lithiation. By starting with 2-Ethylbenzofuran, this position is pre-blocked, forcing subsequent functionalization to occur at other sites, such as C3. This strategy is a key advantage over using unsubstituted benzofuran, where reactions often yield mixtures of 2-substituted products or require complex protecting group strategies to achieve substitution at other positions. For example, syntheses targeting 2,3-disubstituted benzofurans often benefit from starting with a 2-alkylated precursor to ensure unambiguous installation of a group at the 3-position.
| Evidence Dimension | Site of Primary Reactivity |
| Target Compound Data | C3 and benzene ring positions are activated for subsequent functionalization |
| Comparator Or Baseline | Benzofuran: C2 is the most reactive site, leading to C2-functionalized products |
| Quantified Difference | Qualitative shift in regiochemical outcome from C2 to other positions |
| Conditions | Typical electrophilic substitution or metalation/functionalization reaction conditions |
Procuring 2-Ethylbenzofuran directly enables more efficient and predictable synthetic routes to complex, specifically substituted benzofuran targets, reducing purification steps and improving overall yield.
The addition of the ethyl group significantly increases the lipophilicity of 2-Ethylbenzofuran compared to its parent compound. The calculated octanol-water partition coefficient (XLogP3) for 2-Ethylbenzofuran is 3.2, a notable increase over benzofuran's XLogP3 of 2.1. This higher lipophilicity translates to improved solubility in non-polar organic solvents and lipidic phases, which is a critical parameter for formulation design in agrochemicals and pharmaceuticals, as well as for selecting appropriate solvent systems in organic synthesis.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Benzofuran: 2.1 |
| Quantified Difference | 1.1 log units higher (approx. 12.6x more lipophilic) |
| Conditions | Computed by XLogP3 3.0 |
Selecting 2-Ethylbenzofuran provides a direct route to higher lipophilicity, potentially improving formulation stability, membrane permeability in biological systems, and compatibility with non-aqueous reaction media.
Where the synthesis of a complex pharmaceutical agent requires unambiguous substitution at the C3 position of a benzofuran core, 2-Ethylbenzofuran is the logical starting material. Its pre-blocked C2 position directs functionalization, streamlining the synthesis of targets like certain anti-inflammatory or anti-Alzheimer's agents and avoiding isomeric byproducts common when starting with unsubstituted benzofuran.
In multi-step syntheses requiring high-temperature reaction conditions or involving distillative purification, the high boiling point of 2-Ethylbenzofuran offers a distinct process advantage. It allows for a wider thermal operating window and enables cleaner separation from more volatile reagents or analogs like benzofuran, improving process efficiency and final product purity.
For projects aiming to develop bioactive compounds with enhanced solubility in non-polar environments or improved membrane transport, 2-Ethylbenzofuran serves as a valuable lipophilic building block. Its significantly higher logP value compared to benzofuran makes it a preferred choice when designing molecules intended to interact with lipidic biological systems.
This compound is the correct choice for inclusion in fragrance and flavor compositions where a specific aromatic profile is required. Its unique sensory notes are not replicable by substituting with other common benzofuran analogs, making it a critical component for achieving a target scent or flavor in the final product.